5-(3-nitrobenzoyl)-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione
Overview
Description
5-(3-nitrobenzoyl)-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes a nitrobenzoyl group, a phenylprop-1-enyl group, and an isoindole-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrobenzoyl)-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzoyl chloride with 3-[(E)-3-oxo-3-phenylprop-1-enyl]aniline, followed by cyclization to form the isoindole-1,3-dione ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-nitrobenzoyl)-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-(3-nitrobenzoyl)-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 5-(3-nitrobenzoyl)-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The isoindole-1,3-dione core can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-nitro-N-(3-[(3-nitrobenzoyl)amino]phenyl)benzamide: Similar structure but lacks the isoindole-1,3-dione core.
Trimethoxybenzene-based compounds: Different core structure but similar functional groups.
Uniqueness
5-(3-nitrobenzoyl)-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione is unique due to its combination of a nitrobenzoyl group, a phenylprop-1-enyl group, and an isoindole-1,3-dione core. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
5-(3-nitrobenzoyl)-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N2O6/c33-27(20-7-2-1-3-8-20)15-12-19-6-4-10-23(16-19)31-29(35)25-14-13-22(18-26(25)30(31)36)28(34)21-9-5-11-24(17-21)32(37)38/h1-18H/b15-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLLJOJQYGFPGD-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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